(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester
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Overview
Description
(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester is a complex organic compound characterized by the presence of a pyrrolidine ring, a carbamic acid ester, and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the pyrrolidine ring followed by functionalization to introduce the carbamic acid ester and benzyl groups.
Pyrrolidine Ring Construction: The pyrrolidine ring can be synthesized through various methods, including reductive amination of 1-methyl-3-pyrrolidinol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted benzyl esters.
Scientific Research Applications
(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity towards these targets . The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-pyrrolidinol: Shares the pyrrolidine ring structure but lacks the carbamic acid ester and benzyl groups.
N-Methyl-3-hydroxypyrrolidine: Similar in structure but differs in functional groups.
Uniqueness
(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
CAS No. |
675602-77-4 |
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Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
benzyl N-methyl-N-(4-methyl-1-pyrrolidin-1-ylpentan-2-yl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-16(2)13-18(14-21-11-7-8-12-21)20(3)19(22)23-15-17-9-5-4-6-10-17/h4-6,9-10,16,18H,7-8,11-15H2,1-3H3 |
InChI Key |
QKKDLYIXBVOROA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
CC(C)C[C@@H](CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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